(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide
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Overview
Description
Preparation Methods
Phytic acid dodecasodium salt hydrate can be prepared through several methods:
Neutralization Reaction: This involves the reaction of phytic acid with sodium hydroxide to produce the sodium salt.
Ion Exchange Method: This method involves the extraction of phytic acid from plant sources such as seeds, grains, and rice bran, followed by ion exchange to obtain the sodium salt.
Industrial Production: Industrially, phytic acid is extracted from plant sources using chemical synthesis, microbial fermentation, or solvent extraction methods.
Chemical Reactions Analysis
Phytic acid dodecasodium salt hydrate undergoes various chemical reactions:
Chelation: It strongly chelates multivalent metal ions, forming stable complexes.
Inhibition of Enzymes: It inhibits the enzymatic activity of xanthine oxidase, reducing the formation of uric acid and superoxide.
Oxidation and Reduction: The compound exhibits antioxidative properties by reducing reactive oxygen species.
Common reagents and conditions used in these reactions include sodium hydroxide for neutralization and various metal ions for chelation. The major products formed are stable metal-phytate complexes .
Scientific Research Applications
Phytic acid dodecasodium salt hydrate has a wide range of scientific research applications:
Mechanism of Action
Phytic acid dodecasodium salt hydrate exerts its effects through several mechanisms:
Chelation: It chelates multivalent metal ions, reducing their availability for biological processes.
Enzyme Inhibition: It inhibits xanthine oxidase, reducing the formation of uric acid and superoxide.
Antioxidative Action: It reduces reactive oxygen species, protecting cells from oxidative damage.
The molecular targets involved include metal ions and the enzyme xanthine oxidase .
Comparison with Similar Compounds
Phytic acid dodecasodium salt hydrate can be compared with other similar compounds such as:
Calcium Phytate: Another salt of phytic acid, which also chelates metal ions but has different solubility properties.
Phytic Acid: The parent compound, which is less soluble and less stable compared to its sodium salt.
Inositol Hexaphosphate: A similar compound with similar chelating properties but different biological activities.
Phytic acid dodecasodium salt hydrate is unique due to its high solubility, stability, and strong chelating ability .
Properties
IUPAC Name |
(3aR,7aR)-1,3-dimethyl-2-piperidin-1-yl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole 2-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N3OP/c1-14-12-8-4-5-9-13(12)15(2)18(14,17)16-10-6-3-7-11-16/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDAVWNADMBKGB-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCC2N(P1(=O)N3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCCC[C@H]2N(P1(=O)N3CCCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N3OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441840 |
Source
|
Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161390-52-9 |
Source
|
Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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